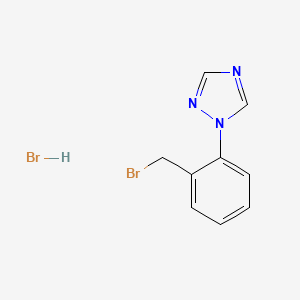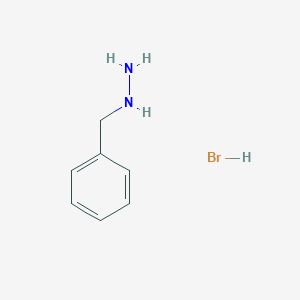
Benzylhydrazine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzylhydrazine hydrobromide is a chemical compound with the molecular formula C7H11BrN2. It is a hydrazine derivative, characterized by the presence of a benzyl group attached to the hydrazine moiety. This compound is commonly used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzylhydrazine hydrobromide can be synthesized through the reaction of benzyl chloride with hydrazine hydrate in the presence of hydrobromic acid. The reaction typically proceeds under reflux conditions, and the product is isolated by crystallization.
Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of large-scale reactors where benzyl chloride and hydrazine hydrate are reacted in the presence of hydrobromic acid. The reaction mixture is then subjected to purification processes such as distillation and crystallization to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form benzyl azide or benzyl nitrile.
Reduction: It can be reduced to form benzylamine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Benzyl azide, benzyl nitrile.
Reduction: Benzylamine.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
Benzylhydrazine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of hydrazones, quinazolines, and Schiff bases.
Biology: The compound is used in the study of enzyme mechanisms and as a precursor for the synthesis of biologically active molecules.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of benzylhydrazine hydrobromide involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by forming covalent bonds with the active sites. This interaction can lead to the inhibition of enzyme activity, which is useful in studying enzyme mechanisms and developing enzyme inhibitors.
Comparaison Avec Des Composés Similaires
- Benzylhydrazine dihydrochloride
- Phenylhydrazine
- 4-Methoxyphenylhydrazine hydrochloride
Comparison: Benzylhydrazine hydrobromide is unique due to its specific reactivity and the presence of the hydrobromide salt, which can influence its solubility and reactivity compared to other hydrazine derivatives. For example, benzylhydrazine dihydrochloride has similar reactivity but different solubility properties due to the presence of chloride ions instead of bromide ions .
Propriétés
Formule moléculaire |
C7H11BrN2 |
|---|---|
Poids moléculaire |
203.08 g/mol |
Nom IUPAC |
benzylhydrazine;hydrobromide |
InChI |
InChI=1S/C7H10N2.BrH/c8-9-6-7-4-2-1-3-5-7;/h1-5,9H,6,8H2;1H |
Clé InChI |
AWIZSLZTIVYUTF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNN.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


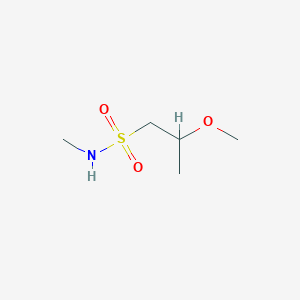
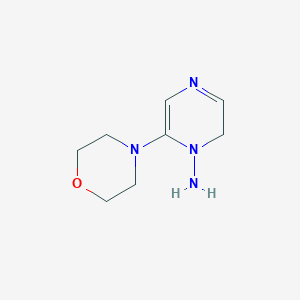
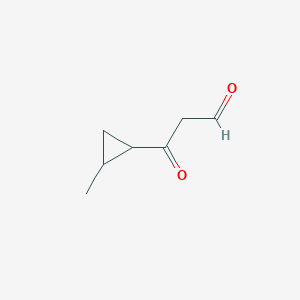
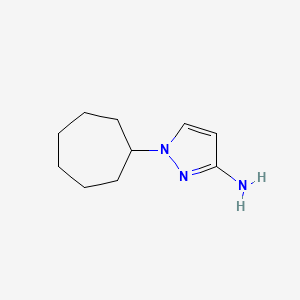


![2-[(Dimethylamino)methylidene]spiro[4.4]nonan-1-one](/img/structure/B13075647.png)

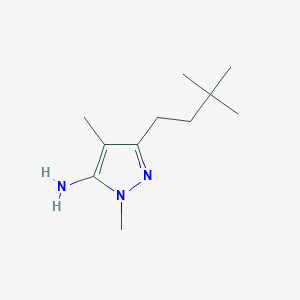
![3-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole](/img/structure/B13075659.png)
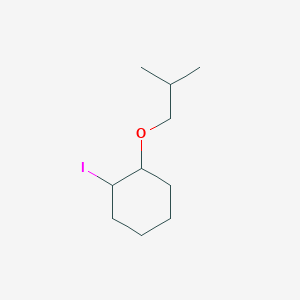

![7-Methyl-2-(2-methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13075673.png)
